An In-depth Technical Guide to the Core Properties of 3H-1,2-Benzodithiol-3-one
An In-depth Technical Guide to the Core Properties of 3H-1,2-Benzodithiol-3-one
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the fundamental properties, synthesis, and biological activities of 3H-1,2-Benzodithiol-3-one. This heterocyclic compound and its derivatives are of growing interest due to their unique chemical reactivity and potential therapeutic applications.
Core Chemical and Physical Properties
3H-1,2-Benzodithiol-3-one is a sulfur-containing heterocyclic compound featuring a benzene ring fused to a dithiol-3-one ring.[1] Its fundamental properties are summarized in the table below. For comparison, data for its well-studied derivative, 3H-1,2-Benzodithiol-3-one 1,1-dioxide, also known as the Beaucage reagent, is included.
| Property | 3H-1,2-Benzodithiol-3-one | 3H-1,2-Benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) |
| Molecular Formula | C₇H₄OS₂[2][3] | C₇H₄O₃S₂[4] |
| Molecular Weight | 168.24 g/mol [2][3] | 200.23 g/mol [5] |
| CAS Number | 1677-27-6[2][3] | 66304-01-6[1] |
| Appearance | Solid[2] | White to almost white powder or crystal |
| Melting Point | 74-77 °C[2] | 102.5-103 °C[1] |
| Solubility | Toluene: soluble 2.5% (clear, yellow); Methanol: soluble 25 mg/mL (clear, colorless)[4] | Soluble in most organic solvents except nonpolar alkanes[1] |
| SMILES String | O=C1SSc2ccccc12[2] | O=C1S(=O)(=O)Sc2ccccc12 |
| InChI Key | GZTYTTPPCAXUHB-UHFFFAOYSA-N[2] | JUDOLRSMWHVKGX-UHFFFAOYSA-N[1] |
Synthesis and Reactivity
Synthesis
Several synthetic routes for 3H-1,2-dithiole-3-thiones and their derivatives have been reported. A notable high-yield (85%) synthesis of a related compound, 3H-1,2-benzodithiol-3-thione, involves the treatment of benzisothiazolinone with tetraphosphorus decasulfide (P₄S₁₀).[6] The general class of 3H-1,2-dithiole-3-thiones can be synthesized from various starting materials, including 3-oxoesters, α-enolic dithioesters, and alkynes.[7]
A general workflow for the synthesis of 3H-1,2-dithiole-3-thiones from 3-oxoesters is depicted below.
Reactivity
3H-1,2-Benzodithiol-3-one and its derivatives are versatile building blocks in organic synthesis.[1] The 1,1-dioxide derivative is widely used as a sulfurizing agent, particularly in the solid-phase synthesis of oligodeoxyribonucleoside phosphorothioates.[5][8] This reactivity is attributed to its ability to efficiently transfer a sulfur atom.
Biological Activity and Mechanism of Action
The biological activities of this class of compounds are primarily linked to their ability to induce oxidative stress.
Thiol-Dependent DNA Cleavage
3H-1,2-Benzodithiol-3-one 1,1-dioxide has been shown to be a thiol-dependent DNA cleaving agent.[9] In the presence of thiols, it is believed to release hydrodisulfides (RSSH), which are reactive sulfur species that can lead to oxidative DNA strand cleavage.[9] This mechanism is of interest for potential antitumor therapies, as cancer cells often have altered redox environments.
The proposed mechanism of thiol-dependent DNA cleavage is illustrated below.
Modulation of Oxidative Stress Pathways
A related compound, 3H-1,2-dithiole-3-thione (D3T), has been shown to potentiate oxidative stress induced by advanced glycation end products (AGEs) in SH-SY5Y neuroblastoma cells.[10] This effect was found to be mediated through the protein kinase C (PKC) and NADPH oxidase pathways, leading to an increase in reactive oxygen species (ROS).[10] While this study was not on 3H-1,2-Benzodithiol-3-one itself, it suggests a potential mechanism by which this class of compounds can modulate cellular redox signaling.
The signaling pathway implicated in D3T-potentiated oxidative stress is shown below.
Experimental Protocols
Detailed experimental protocols for 3H-1,2-Benzodithiol-3-one are not widely published. The following are generalized protocols based on standard methodologies for similar compounds and assays.
General Protocol for Thiol-Dependent DNA Cleavage Assay
This protocol is adapted from methodologies used to study DNA cleavage by similar agents.[11]
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), a thiol (e.g., dithiothreitol or glutathione), and the test compound (3H-1,2-Benzodithiol-3-one or its derivative) in a suitable buffer (e.g., Tris-HCl or phosphate buffer).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course.
-
Quenching: Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).
-
Analysis: Analyze the DNA products by agarose gel electrophoresis. The conversion of supercoiled DNA to nicked (open-circular) and linear forms indicates DNA cleavage.
-
Visualization: Stain the gel with a fluorescent dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.
An experimental workflow for a DNA cleavage assay is presented below.
General Protocol for Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess cell viability.[12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 3H-1,2-Benzodithiol-3-one for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Spectroscopic Data
-
¹H NMR: Proton NMR would show signals corresponding to the aromatic protons on the benzene ring.
-
¹³C NMR: Carbon NMR would reveal signals for the carbonyl carbon, the carbons of the benzene ring, and the carbons in the dithiole ring. The carbonyl carbon would be expected to have a chemical shift in the downfield region typical for ketones.[13][14]
-
IR Spectroscopy: The infrared spectrum would be expected to show a characteristic strong absorption for the carbonyl (C=O) stretching vibration.
-
Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight of the compound.
This technical guide provides a foundational understanding of 3H-1,2-Benzodithiol-3-one for researchers and professionals in drug development. Further investigation into its specific biological targets and mechanisms of action will be crucial for harnessing its therapeutic potential.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. 3H-1,2-Benzodithiol-3-one 97 1677-27-6 [sigmaaldrich.com]
- 3. 3H-1,2-BENZODITHIOL-3-ONE | CAS 1677-27-6 [matrix-fine-chemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3H-1,2-Benzodithiol-3-one 1,1-Dioxide [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiol-dependent DNA cleavage by 3H-1,2-benzodithiol-3-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antioxidant 3H-1,2-dithiole-3-thione potentiates advanced glycation end-product-induced oxidative stress in SH-SY5Y cells [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
